molecular formula C18H21FN2OS B2507206 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide CAS No. 2097861-99-7

3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide

Cat. No.: B2507206
CAS No.: 2097861-99-7
M. Wt: 332.44
InChI Key: OGAWOMWCBFOHBX-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide is a synthetic compound characterized by a propanamide backbone with a 2-fluorophenyl group at the carbonyl terminus and a pyrrolidin-3-ylamine moiety substituted with a thiophen-3-ylmethyl group.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c19-17-4-2-1-3-15(17)5-6-18(22)20-16-7-9-21(12-16)11-14-8-10-23-13-14/h1-4,8,10,13,16H,5-7,9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWOMWCBFOHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC=CC=C2F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on three key regions: (1) the fluorinated aromatic ring, (2) the central propanamide linker, and (3) the nitrogen-containing heterocycle (pyrrolidine/piperidine) with substituents. Below is a comparative analysis with related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Aromatic Substitution Heterocycle (Ring Type) Key Substituent Molecular Weight (g/mol) Pharmacological Activity Legal Status References
Target Compound
3-(2-Fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide
2-Fluorophenyl Pyrrolidine Thiophen-3-ylmethyl ~350 (estimated) Hypothesized opioid receptor ligand Not explicitly listed; likely controlled due to structural similarity
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 2-Fluorophenyl Piperidine 2-Phenylethyl 369.47 Potent μ-opioid agonist Controlled (UN Narcotics Convention)
2'-Fluoro Ortho-Fluorofentanyl
(N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide)
2-Fluorophenyl Piperidine 2-(2-Fluorophenyl)ethyl 422.50 High opioid potency; illicit use Controlled in the USA and EU
3-(2-Methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide 2-Methoxyphenyl Pyrrolidine 5-Phenyl-1,2,4-oxadiazole 406.49 Unknown; likely CNS activity Research chemical (no explicit control)
BK62459
3-Bromo-4-({1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine
2-Fluorophenyl Pyrrolidine Bromopyridine 351.21 Unknown; potential kinase inhibitor Not controlled

Key Findings:

Aromatic Substitution :

  • The 2-fluorophenyl group is a common feature in fentanyl analogs (e.g., ortho-fluorofentanyl), where the fluorine atom enhances lipid solubility and receptor binding . In contrast, 2-methoxyphenyl () or 4-chlorophenyl () substitutions alter electronic properties and metabolic pathways.

Heterocycle and Substituents: Piperidine-based analogs (e.g., fentanyl derivatives) exhibit high μ-opioid receptor affinity due to optimal spatial alignment with the receptor’s hydrophobic pocket . Pyrrolidine-based compounds, such as the target molecule, may show reduced potency compared to piperidine analogs but improved metabolic stability due to ring strain and altered steric effects .

Pharmacological and Legal Implications :

  • Compounds with 2-fluorophenyl and propanamide backbones are frequently associated with opioid activity and are increasingly regulated (e.g., under the UN Single Convention on Narcotic Drugs) .
  • The target compound’s structural similarity to controlled substances like ortho-fluorofentanyl suggests it may fall under analog legislation in multiple jurisdictions .

Biological Activity

The compound 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C17H20FN2S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_2\text{S}

This structure includes a fluorinated phenyl group, a pyrrolidine ring, and a thiophene moiety, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may exhibit:

  • Agonistic activity at certain G-protein coupled receptors (GPCRs).
  • Inhibition of specific enzymes involved in neurotransmitter metabolism.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds often possess antimicrobial properties. A study on similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69μM4.69\,\mu M to 156.47μM156.47\,\mu M against various strains, including Staphylococcus aureus and Escherichia coli . It is hypothesized that the presence of the thiophene group enhances this activity.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Compounds containing fluorinated phenyl groups have been shown to enhance interactions with serotonin receptors, which may lead to increased neurotransmitter activity . This could imply potential applications in treating mood disorders or anxiety.

Case Studies

  • Case Study on Antimicrobial Efficacy : A set of pyrrolidine derivatives was tested for their antibacterial properties in vitro. The results indicated that modifications in the side chains significantly affected their efficacy against Bacillus subtilis and Pseudomonas aeruginosa .
  • Neuropharmacological Assessment : A study investigated the effects of related compounds on serotonin uptake inhibition, revealing that fluorination at specific positions increased potency significantly compared to non-fluorinated analogs .

Data Summary

Activity TypeTest OrganismMIC Range (μM\mu M)Reference
AntibacterialStaphylococcus aureus5.64 - 77.38
AntibacterialEscherichia coli8.33 - 23.15
Neurotransmitter UptakeSerotoninEnhanced by fluorination

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